3-Bromo-2-(methylamino)benzonitrile
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Overview
Description
3-Bromo-2-(methylamino)benzonitrile: is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(methylamino)benzonitrile: One common method involves the bromination of 2-(methylamino)benzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination of 3-bromo-benzonitrile: Another method involves the amination of 3-bromo-benzonitrile with methylamine under suitable conditions.
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(methylamino)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include hydroxyl, alkoxy, or amino derivatives.
Oxidation Products: Nitro derivatives are common products of oxidation reactions.
Reduction Products: Amines are typical products of reduction reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Bromo-2-(methylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methylamino)benzonitrile involves its interaction with various molecular targets. The bromine and methylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
2-(Methylamino)benzonitrile: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-benzonitrile:
Uniqueness: 3-Bromo-2-(methylamino)benzonitrile is unique due to the presence of both bromine and methylamino groups, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-bromo-2-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVZUAIPHHJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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